molecular formula C6H8N2S B1347202 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine CAS No. 53051-97-1

5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine

Cat. No.: B1347202
CAS No.: 53051-97-1
M. Wt: 140.21 g/mol
InChI Key: HUKBELGUWQLEFD-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine is a heterocyclic compound with the molecular formula C6H8N2S and a molecular weight of 140.206 g/mol It is characterized by a cyclopentane ring fused to a thiazole ring, with an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine typically involves the reaction of cyclopentanone with thiourea under acidic conditions to form the thiazole ring . The reaction is carried out at elevated temperatures, often around 100-120°C, to facilitate the cyclization process. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps are also scaled up, utilizing industrial-scale chromatography or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazoles depending on the electrophile used.

Scientific Research Applications

5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine is unique due to its fused ring structure and the presence of an amine group, which allows for diverse chemical modifications and potential biological activities

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKBELGUWQLEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201092
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-imine
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Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53051-97-1
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-imine
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Record name 53051-97-1
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Record name 3,4,5,6-Tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-imine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine
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Record name 3,4,5,6-TETRAHYDRO-2H-CYCLOPENTA(D)(1,3)THIAZOL-2-IMINE
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Synthesis routes and methods

Procedure details

2-Chlorocyclopentanone (9.01 g, 74.4 mmol) was added slowly to a 95° C. stirred mixture of thiourea (5.77 g, 75.0 mmol) in 1,4-dioxane (150 mL). After full addition, the temperature was maintained for an hour then the mixture was cooled to room temperature. It was then filtered and washed with 1,4-dioxane and diethyl ether, and dried under air suction to afford 11.15 g white solid. This was partitioned between diethyl ether and saturated aqueous sodium carbonate. The ether layer was washed with brine, dried with Na2SO4, and solvent removed by rotoevaporation to afford 9.8 g beige solid. (Modified procedure from US Patent application 64 699, 2008, Florjancic, A. S.; et al).
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
5.77 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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